Methyl 1-acetyl-2-oxoindoline-6-carboxylate
Overview
Description
“Methyl 1-acetyl-2-oxoindoline-6-carboxylate” is a chemical compound with the molecular formula C12H11NO4 . It is used as a reagent in the preparation of Nintedanib, an angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis .
Synthesis Analysis
The synthesis of “this compound” involves the addition of acetic anhydride into a reaction kettle, followed by the addition of methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate with stirring. The mixture is then heated to 130°C and reacted for 3 hours .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H11NO4/c1-7(14)13-10-5-9(12(16)17-2)4-3-8(10)6-11(13)15/h3-5H,6H2,1-2H3 .Chemical Reactions Analysis
“this compound” is used as a reagent in the preparation of Nintedanib, an angiokinase inhibitor . It also inhibits the process of blood vessel formation, which may be used to assist in cancer therapy .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 233.22 g/mol . It has a computed XLogP3-AA value of 0.6, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .Scientific Research Applications
Molecular Interactions and Crystal Engineering
- Methyl 1-acetyl-2-oxoindoline-6-carboxylate, similar to its related compounds, has been studied for its molecular conformation and supramolecular packing in the solid state. Research has shown that these structures assemble via specific intermolecular interactions, which contribute to the stability of crystal packing. These interactions have been analyzed through methods like PIXEL approach and Hirshfeld surface analysis, which provide insights into the nature of non-covalent interactions between molecules in molecular solids (Dey, Ghosh, & Chopra, 2014).
Synthetic Methods and Physicochemical Characteristics
- The compound is part of the 2-oxoindoline derivatives, which have been a focus in the search for biologically active compounds. Extensive studies have been conducted to develop synthetic methods and understand the physicochemical characteristics of these derivatives. This research is driven by the aim of discovering active and harmless medicines, particularly focusing on derivatives that contain amino acid ester moieties (Altukhov, 2014).
Novel Chemical Transformations
- Studies have also focused on the chemical transformations of related compounds to this compound. This includes research on the rearrangement of ethyl 3-methylindole-2-carboxylate by various reagents, leading to the formation of similar compounds, indicating the potential for diverse chemical applications (Acheson, Prince, & Procter, 1979).
Application in Dipeptide Mimic Synthesis
- The compound and its analogs have been used in the synthesis of enantiopure amino acids and dipeptide mimics. This research is crucial for exploring peptide conformation-activity relationships, as these compounds can serve as rigid dipeptide surrogates (Rao, Pinyol, & Lubell, 2007).
Role in Antimicrobial and Anticancer Research
- Derivatives of this compound have been evaluated for their antimicrobial and anticancer potential. This includes the synthesis and testing of compounds with structures influenced by this compound for their inhibitory activities against various microbial strains and cancer cell lines (Sharma et al., 2012).
Mechanism of Action
Target of Action
Methyl 1-acetyl-2-oxoindoline-6-carboxylate is primarily targeted towards angiokinase . Angiokinase plays a crucial role in the formation of blood vessels, a process known as angiogenesis . This compound is also an impurity of Nintedanib, a receptor tyrosine kinase (RTK) inhibitor that binds to vascular endothelial growth factor receptor, fibroblast growth factor receptor, and platelet-derived growth factor receptor .
Mode of Action
This compound interacts with its targets by inhibiting their action . By inhibiting angiokinase, it can suppress the process of blood vessel formation . This inhibition can lead to changes in the cellular environment, particularly in the context of diseases like cancer where angiogenesis is often upregulated .
Biochemical Pathways
The inhibition of angiokinase by this compound affects the angiogenesis pathway . This pathway is responsible for the formation of new blood vessels, which is crucial for the growth and spread of cancer cells . By inhibiting this pathway, the compound can potentially limit the growth and spread of these cells .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis . This can lead to a decrease in the formation of new blood vessels, thereby potentially limiting the growth and spread of cancer cells .
Safety and Hazards
Future Directions
“Methyl 1-acetyl-2-oxoindoline-6-carboxylate” is a reagent used in the preparation of Nintedanib, an angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis . Its potential use in cancer therapy, due to its ability to inhibit blood vessel formation, suggests promising future directions .
Biochemical Analysis
Biochemical Properties
Methyl 1-acetyl-2-oxoindoline-6-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of angiogenesis. It interacts with various enzymes and proteins involved in the formation of new blood vessels. For instance, it inhibits the activity of angiokinases, which are enzymes that promote angiogenesis . This inhibition is crucial in preventing the growth of tumors, as they rely on new blood vessels for oxygen and nutrients. Additionally, this compound interacts with other biomolecules, such as growth factors and receptors, to exert its anti-angiogenic effects .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of endothelial cells, which are essential for the formation of new blood vessels . This inhibition is achieved through the downregulation of pro-angiogenic genes and the upregulation of anti-angiogenic genes. Furthermore, this compound affects cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. Firstly, it binds to angiokinases, inhibiting their enzymatic activity . This binding prevents the phosphorylation of downstream signaling proteins, which are necessary for the activation of pro-angiogenic pathways. Additionally, this compound can induce changes in gene expression by modulating transcription factors and epigenetic regulators . These changes result in the suppression of genes that promote angiogenesis and the activation of genes that inhibit it .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under normal conditions, but it may degrade at high temperatures . Long-term studies have shown that this compound can have sustained anti-angiogenic effects, leading to prolonged inhibition of blood vessel formation . Its stability and efficacy may decrease over extended periods, necessitating proper storage and handling to maintain its activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits angiogenesis without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as liver and kidney damage . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a minimum concentration of the compound is required to achieve significant anti-angiogenic activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of key metabolites . For instance, it can inhibit the activity of enzymes involved in the biosynthesis of nucleotides and amino acids, leading to reduced cellular proliferation . Additionally, this compound can affect metabolic flux by altering the levels of intermediates in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . It can be taken up by cells through active transport mechanisms and distributed to different cellular compartments. The compound may also bind to plasma proteins, affecting its bioavailability and distribution in the body . Furthermore, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be targeted to different cellular compartments through post-translational modifications and targeting signals . For example, the compound may localize to the nucleus, where it modulates gene expression, or to the cytoplasm, where it interacts with signaling proteins . The subcellular localization of this compound is essential for its ability to inhibit angiogenesis and exert its therapeutic effects .
Properties
IUPAC Name |
methyl 1-acetyl-2-oxo-3H-indole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7(14)13-10-5-9(12(16)17-2)4-3-8(10)6-11(13)15/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMXPFXIAXDPBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)CC2=C1C=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657817 | |
Record name | Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676326-36-6 | |
Record name | Methyl 1-acetyl-2-oxoindoline-6-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676326366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 1-ACETYL-2-OXOINDOLINE-6-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW3VK66XEB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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